Dihydrosafrole
Description
Contextualization of Dihydrosafrole within Methylenedioxyphenyl Compounds and Alkylbenzene Derivatives
This compound, chemically known as 5-propyl-1,3-benzodioxole, is an organic compound that belongs to the methylenedioxyphenyl and alkylbenzene classes. nih.govca.gov The methylenedioxyphenyl group, characterized by a benzene (B151609) ring fused to a dioxole ring, is a structural motif found in numerous naturally occurring and synthetic compounds. This compound is a derivative of safrole, a primary constituent of sassafras oil, from which it can be synthesized. ca.govontosight.ai Its structure as an alkylbenzene derivative is defined by the propyl group attached to the benzene ring. chemeo.com This particular chemical structure is shared by a family of related compounds, including safrole and isosafrole, which differ in the saturation of the alkyl side chain. inchem.orgnih.gov
Overview of this compound's Historical Significance in Flavoring and Industrial Applications
Historically, this compound had applications as a flavoring agent, notably in root beer, and as a fragrance component in cosmetics. nih.govca.gov Its use in food products was discontinued (B1498344) in the United States around 1960. ca.govclemson.edu The pleasant, sassafras-like aroma of this compound also led to its use in various scented products like soaps and detergents. google.comthegoodscentscompany.com
In addition to its use in consumer goods, this compound serves as a chemical intermediate in several industrial processes. google.com One of its significant non-USA applications is as a precursor in the synthesis of piperonyl butoxide (PBO). nih.govinchem.org PBO is a well-known synergist used in pesticide formulations to enhance the efficacy of insecticides. lucintel.com The compound's stable chemical properties and its role as a building block have made it a subject of interest in the fine chemical industry. google.comvaluates.com
Rationale for In-depth Academic Inquiry into this compound's Biological and Environmental Impact
The scientific and regulatory interest in this compound stems from its close structural relationship to safrole, a compound recognized for its biological activities. ontosight.aihaz-map.com Research into this compound's biological effects is often conducted in parallel with studies on safrole and isosafrole to understand how the saturation of the alkyl side chain influences its metabolic fate and toxicological profile. inchem.orgnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-propyl-1,3-benzodioxole | |
|---|---|---|
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InChI |
InChI=1S/C10H12O2/c1-2-3-8-4-5-9-10(6-8)12-7-11-9/h4-6H,2-3,7H2,1H3 | |
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InChI Key |
MYEIDJPOUKASEC-UHFFFAOYSA-N | |
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Canonical SMILES |
CCCC1=CC2=C(C=C1)OCO2 | |
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Molecular Formula |
C10H12O2 | |
| Record name | DIHYDROSAFROLE | |
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DSSTOX Substance ID |
DTXSID7020475 | |
| Record name | 1,2-(Methylenedioxy)-4-propylbenzene | |
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Molecular Weight |
164.20 g/mol | |
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Physical Description |
Dihydrosafrole is an oily liquid., Liquid, Colorless oily liquid; [HSDB] Colorless to yellow liquid; [MSDSonline] | |
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| Record name | 1,3-Benzodioxole, 5-propyl- | |
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Boiling Point |
228 °C | |
| Record name | Dihydrosafrole | |
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Solubility |
Miscible with ethanol, ether, acetic acid, benzene, Somewhat soluble in alcohol, Soluble in carbon tetrachloride | |
| Record name | Dihydrosafrole | |
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Density |
1.065 at 25 °C/25 °C | |
| Record name | Dihydrosafrole | |
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Vapor Pressure |
0.05 [mmHg] | |
| Record name | Dihydrosafrole | |
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Color/Form |
Oily liquid, Colorless liquid, Colorless to yellowish liquid | |
CAS No. |
94-58-6 | |
| Record name | DIHYDROSAFROLE | |
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| Record name | Dihydrosafrole | |
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| Record name | 1,2-(Methylenedioxy)-4-propylbenzene | |
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| Record name | Dihydrosafrole | |
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| Record name | 1,3-Benzodioxole, 5-propyl- | |
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| Record name | 1,2-(Methylenedioxy)-4-propylbenzene | |
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| Record name | 5-propyl-1,3-benzodioxole | |
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| Record name | DIHYDROSAFROLE | |
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Synthesis Pathways and Production Methodologies of Dihydrosafrole
Chemical Synthesis Routes for Dihydrosafrole
The preparation of this compound is accomplished through several distinct synthetic strategies. These routes range from the direct modification of related natural products to more complex, multi-step constructions from basic chemical feedstocks.
Catalytic Hydrogenation of Safrole and Related Olefins
A primary and historically significant method for producing this compound is the catalytic hydrogenation of safrole or its isomer, isosafrole. nih.gov This process involves the saturation of the allyl or propenyl side chain of the safrole or isosafrole molecule, respectively, to a propyl group. The reaction is typically carried out by treating safrole with hydrogen gas in the presence of a metal catalyst. chemicalbook.in
Various catalysts have been documented for this transformation, with Raney nickel being a prominent example. valuates.compatsnap.com Other catalysts employed include palladium on carbon (Pd/C), rhodium on carbon (Rh/C), and rhodium on alumina (B75360) (Rh/Al₂O₃). nih.govpatsnap.com The reaction conditions, such as temperature and pressure, are critical variables that influence the reaction's efficiency and yield. For instance, hydrogenation over nickel has been performed at 200°C, while processes using palladium catalysts can be conducted in an alcoholic solution. nih.gov A 1965 study using Raney Ni for hydrogenation reported a yield of 92%. patsnap.com More recent innovations include sonoelectrochemical hydrogenation, an ultrasound-assisted electrocatalytic method that has achieved yields of up to 94% under optimized conditions. x-mol.netnih.gov
Table 1: Comparison of Catalytic Hydrogenation Methods for this compound Synthesis
| Catalyst | Substrate | Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| Raney Nickel | Safrole | - | 92% | patsnap.com |
| Nickel | Safrole or Isosafrole | 200 °C | Not Specified | nih.gov |
| Palladium on Activated Carbon | Safrole | Alcoholic Solution | Not Specified | nih.gov |
| Skeleton Copper with P and co-catalysts | Safrole | - | High Yield | patsnap.com |
| Cooper Cathode (Sonoelectrochemical) | Safrole | Ultrasound (14 W), Water Medium | 94% | x-mol.netnih.gov |
Multi-step Synthetic Approaches from Precursor Compounds (e.g., Pyrocatechol)
To circumvent reliance on naturally sourced safrole, extensive research has focused on developing synthetic routes from readily available chemical precursors, with pyrocatechol (B87986) (catechol) being a common starting material. google.comgoogle.com These multi-step pathways typically involve the sequential construction of the this compound molecule.
One patented three-step method begins with the propionylation of pyrocatechol using a propionylating agent like propionic anhydride (B1165640) or propionyl chloride to form 3,4-dihydroxyphenyl-1-propanone. google.com This intermediate is then subjected to catalytic hydrogenation to produce 4-propyl pyrocatechol. The final step involves a methylenation reaction, where the dihydroxy groups are cyclized with a dihalomethane (e.g., methylene (B1212753) dichloride) to form the methylenedioxy bridge, yielding this compound. google.com The hydrogenation step in this sequence can utilize catalysts such as Pd/C, Pt/C, or Ru/C under pressures ranging from 4 to 60 atmospheres and temperatures between 20°C and 100°C. google.com
Another approach involves first forming the methylenedioxy ring from pyrocatechol to create 1,3-benzodioxole. google.com This intermediate then undergoes a Friedel-Crafts acylation with propionyl chloride, followed by a reduction of the resulting ketone to yield this compound. googleapis.comgoogle.com The reduction can be achieved via methods like the Wolff-Kishner reaction, which has been reported to provide a yield of approximately 82% with 99% purity. googleapis.com An alternative reduction, the Clemmensen reduction, has also been employed in this sequence. google.com
Table 2: Overview of Multi-step Synthesis Routes to this compound from Pyrocatechol
| Pathway Description | Key Steps | Primary Reagents/Catalysts | Reference |
|---|---|---|---|
| Propionylation first, then cyclization | 1. Propionylation 2. Catalytic Hydrogenation 3. Methylenation (Cyclization) | Pyrocatechol, Propionic anhydride, Pd/C, Dihalomethane, KOH | google.com |
| Cyclization first, then acylation/reduction | 1. Cyclization (to 1,3-benzodioxole) 2. Friedel-Crafts Acylation 3. Ketone Reduction (Wolff-Kishner) | Pyrocatechol, Dichloromethane, Propionyl chloride, Zinc chloride, Hydrazine hydrate | googleapis.com |
| Cyclization first, then acylation/reduction | 1. Cyclization 2. Friedel-Crafts Acylation 3. Ketone Reduction (Clemmensen) | Pyrocatechol, Propionic anhydride, Perchloric acid, Zinc amalgam, Hydrochloric acid | google.com |
Industrial Production Considerations and Process Optimization
The industrial production of this compound has been significantly influenced by the availability and regulation of its primary natural precursor, safrole, which is derived from sassafras oil. google.com The depletion of natural resources and stricter environmental regulations have driven the development of synthetic routes from alternative, non-restricted precursors as a means to ensure a stable and legally sound supply for legitimate industrial uses. google.comlucintel.com
Process optimization focuses on improving yield, reducing costs, and enhancing the environmental profile of the synthesis. google.com A key area of research is the development of more efficient catalysts. For instance, a catalyst based on skeleton copper carrying phosphorus and other co-catalysts has been proposed for the hydrogenation of safrole, aiming for high yields and reduced solvent consumption, making it suitable for industrial application. patsnap.com
Furthermore, innovative reactor technologies are being explored to enhance reaction efficiency. The use of sonoelectrochemical reactors for the hydrogenation of safrole represents a significant process optimization. x-mol.net This method not only improves yield but also allows for the use of water as a medium. x-mol.net Computational fluid dynamics (CFD) has been employed as a simulation tool to design more effective sonoelectrochemical reactors, for example, by incorporating cooling features to manage the reaction temperature. x-mol.netnih.gov The goal of these industrial considerations is to develop economically feasible and sustainable production methods that can meet market demand. google.comlucintel.com
Metabolism and Biotransformation of Dihydrosafrole in Biological Systems
Major Metabolic Pathways of Dihydrosafrole
The metabolism of this compound in biological systems proceeds through several key pathways. These include modifications to the methylenedioxy ring and the propyl side chain. The primary routes of biotransformation are oxidative demethylenation, cleavage of the methylenedioxyphenol moiety, and various reactions mediated by the cytochrome P450 enzyme system.
A significant metabolic route for this compound is the oxidative demethylenation of the methylenedioxy group. This biotransformation involves the enzymatic removal of the methylene (B1212753) bridge, which is a carbon atom attached to two oxygen atoms. This process results in the formation of a catechol, a compound with two adjacent hydroxyl groups on the benzene (B151609) ring. Specifically, this compound has been shown to yield 4-propylcatechol (B1198796) as a metabolite in species such as the mouse and fly. nih.govnih.gov The formation of catechols is a common metabolic pathway for compounds containing a methylenedioxy group. nih.gov These catechols can be further metabolized through conjugation reactions.
In addition to catechol formation, a major metabolic pathway for this compound, particularly observed in mice, involves the cleavage of the methylenedioxyphenol residue. nih.govnih.gov This process breaks down the characteristic ring structure. A key feature of this pathway is the exhalation of the methylene carbon atom, which was part of the methylenedioxy bridge, in the form of carbon dioxide (CO2). nih.govnih.gov This indicates a complete breakdown of this part of the molecule within the biological system.
The cytochrome P450 (CYP450) enzyme system, a diverse group of heme-containing monooxygenases, is centrally involved in the metabolism of this compound. nih.gov These enzymes are primarily found in the liver and are responsible for the oxidation of a wide variety of xenobiotics, including this compound. The interaction with the CYP450 system is complex, leading to the formation of various metabolites and also affecting the activity of the enzymes themselves.
The cytochrome P450 enzymes catalyze the oxidation of the propyl side chain of this compound. This results in the introduction of a hydroxyl group, forming hydroxylated metabolites. One such metabolite identified following the administration of this compound in dogs and monkeys is 1-(3,4-methylenedioxyphenyl)propan-1-ol. nih.govnih.gov
While direct studies on this compound are specific, research on the closely related compound, safrole, provides further insight into this metabolic step. The carcinogenicity of safrole is mediated by its metabolic activation to 1'-hydroxysafrole (B1215727), a reaction also catalyzed by cytochrome P450 enzymes. nih.govnih.gov In humans, the specific P450 isoenzymes identified as being primarily responsible for the 1'-hydroxylation of safrole are CYP2C9 and CYP2E1. nih.gov Other enzymes like P450 2A6 and P450 2D6 may also play a role. nih.gov This hydroxylation is a critical step that can lead to the formation of more reactive intermediates.
Table 1: Key Human Cytochrome P450 Enzymes in Safrole 1'-Hydroxylation
| Enzyme | Role | Reference |
|---|---|---|
| CYP2C9 | A main P450 involved in human hepatic safrole 1'-hydroxylation. | nih.govnih.gov |
| CYP2E1 | A main P450 involved in human hepatic safrole 1'-hydroxylation, showing a higher intrinsic clearance than CYP2C9 for this reaction. | nih.govnih.gov |
| CYP2A6 | Also demonstrates a role in the bioactivation of safrole. | nih.gov |
| CYP2D6 | Implicated in the 1'-hydroxylation of safrole. | nih.gov |
Following the initial oxidative metabolism by CYP450 enzymes, the resulting hydroxylated metabolites, such as 1'-hydroxysafrole, can undergo further biotransformation through phase II conjugation reactions. One of the most significant conjugation pathways is sulfation. This reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs), which are soluble, cytoplasmic enzymes that transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the metabolite. nih.gov
This process increases the water solubility of the xenobiotic, which generally facilitates its excretion from the body. However, in the case of 1'-hydroxysafrole, the resulting sulfate (B86663) ester is an unstable compound that can form DNA adducts, which is a critical step in its mechanism of carcinogenicity. nih.gov Cytoplasmic sulfotransferases are known to modify a variety of hydrophobic, low-molecular-weight substances, including phenols and other xenobiotics. nih.gov
This compound, like other compounds containing a methylenedioxyphenyl group, is known to form inhibitory complexes with cytochrome P450 enzymes. nih.gov The metabolism of the methylenedioxy group by CYP450 leads to the formation of a reactive carbene intermediate. This intermediate can then bind to the heme iron of the cytochrome P450 enzyme, forming a stable, inactive metabolite-enzyme complex. nih.govnih.gov
The formation of this complex is characterized by a specific spectral absorbance peak at 455 nm. nih.govnih.gov This binding inhibits the enzyme's ability to metabolize other substrates. Studies in rats have shown that administration of this compound leads to an immediate decrease in cytochrome P-450 levels and the activity of enzymes like aminopyrine (B3395922) N-demethylase, which coincides with the formation of the inhibitory complex. nih.gov
Table 2: Effects of this compound on Rat Hepatic Microsomal Parameters
| Parameter | Observation | Time Profile (Non-induced rats) | Reference |
|---|---|---|---|
| Cytochrome P-450 Levels | Decreased initially | Returned to control levels between 12 and 24 hours, then increased above control. | nih.gov |
| Aminopyrine N-demethylase (APDM) Activity | Decreased initially | Returned to control levels between 12 and 24 hours, then increased above control. | nih.gov |
| Metabolite/Cytochrome P-450 Spectral Complex | Increased intensity concurrent with decreased enzyme activity. | Followed the inhibitory phase. | nih.gov |
| Aryl Hydrocarbon Hydroxylase (AHH) Activity | Increased substantially | Two- to three-fold increase. | nih.gov |
Cytochrome P450 Enzyme System Involvement
Identification and Characterization of this compound Metabolites
The biotransformation of this compound leads to the formation of several metabolites, which have been identified in both urine and nasal mucus. These metabolites arise from key enzymatic reactions that alter the structure of the parent compound.
Principal Urinary Metabolites (e.g., 1,2-Dihydroxy-4-(1-propyl)benzene)
In studies involving rats, the primary urinary metabolite of this compound has been identified as 1,2-dihydroxy-4-(1-propyl)benzene. nih.govnih.gov This metabolite is a result of demethylenation, a major metabolic pathway for this compound in this species. nih.govnih.gov Research has shown that in rats, approximately 97% of a given dose of this compound is metabolized and excreted within 72 hours. nih.govnih.gov Of the material identified, demethylenated metabolites account for a significant 95%. nih.govnih.gov This indicates that the cleavage of the methylenedioxy bridge is the most prominent metabolic reaction in the rat. nih.govnih.gov
Nasal Mucosal Metabolites (e.g., 2-methoxy-4-propylphenol (B1219966), 2-methoxy-4-propenylphenol)
Studies on the metabolism of this compound within the nasal cavity of dogs and Cynomolgus monkeys have identified several metabolites in the nasopharyngeal mucus. nih.gov Following nasal instillation, this compound was found to be metabolized to 2-methoxy-4-propylphenol, 2-methoxy-4-propenylphenol, and 1-(3,4-methylenedioxyphenyl)propan-1-ol. nih.gov In addition to these, a number of minor, unidentified metabolites were also produced in both species. nih.gov In one instance, a mucus sample from a dog also contained isosafrole, another metabolite. nih.gov
Interspecies, Inter-individual, and Inter-regional Metabolic Variability
The metabolism of this compound is not uniform and exhibits significant variability. These differences are observed between species, among individuals of the same species, and even within different regions of the body.
Comparative Metabolic Studies Across Rodent and Primate Models
Comparative studies have highlighted notable differences in the metabolic pathways of this compound between rodent and primate models. In rats, as previously mentioned, the dominant metabolic pathway is demethylenation, leading to the excretion of 1,2-dihydroxy-4-(1-propyl)benzene in the urine. nih.govnih.gov
In contrast, studies in Cynomolgus monkeys (a primate species) have focused on nasal metabolism, revealing a different set of primary metabolites, including 2-methoxy-4-propylphenol and 2-methoxy-4-propenylphenol. nih.gov Research directly comparing the nasal metabolism in dogs and monkeys has confirmed the existence of interspecies differences in the metabolic handling of this compound within the nasal cavity. nih.gov This suggests that the primary site of metabolism and the resulting metabolites can vary significantly between species.
Table 1: Identified Metabolites of this compound in Different Species and Tissues
| Metabolite | Species | Biological Matrix | Primary Metabolic Pathway | Reference |
|---|---|---|---|---|
| 1,2-Dihydroxy-4-(1-propyl)benzene | Rat | Urine | Demethylenation | nih.govnih.gov |
| 2-methoxy-4-propylphenol | Dog, Monkey | Nasal Mucus | Not specified | nih.gov |
| 2-methoxy-4-propenylphenol | Dog, Monkey | Nasal Mucus | Not specified | nih.gov |
| 1-(3,4-methylenedioxyphenyl)propan-1-ol | Dog, Monkey | Nasal Mucus | Not specified | nih.gov |
| Isosafrole | Dog | Nasal Mucus | Not specified | nih.gov |
Factors Influencing Metabolic Rates and Metabolite Profiles
Several factors can influence the rate at which this compound is metabolized and the profile of metabolites that are produced. A key determinant is the activity of cytochrome P450 (CYP450) enzymes, which are a superfamily of enzymes primarily responsible for the metabolism of foreign compounds. nih.govnih.govmdpi.com
Research in rats has shown that this compound can have complex interactions with the CYP450 system. It has been observed to both inhibit and induce certain CYP450 enzymes. nih.gov For instance, treatment with this compound can lead to an initial decrease in the levels and activity of some CYP450 enzymes, associated with the formation of a metabolite-cytochrome P450 complex. nih.gov This can be followed by an induction phase where enzyme levels increase. nih.gov
The specific isoforms of CYP450 enzymes present can vary between species and even between individuals, a factor known as genetic polymorphism. nih.gov These genetic differences can lead to significant variations in how efficiently this compound is metabolized, contributing to the observed inter-individual and interspecies variability. Other factors that can influence drug metabolism in general, and could therefore affect this compound metabolism, include age, sex, and the presence of other compounds that can also inhibit or induce CYP450 enzymes. pharmaguideline.com
Toxicological Profiles and Carcinogenic Mechanisms of Dihydrosafrole
Carcinogenic Potency and Organ-Specific Effects
Dihydrosafrole, a derivative of the aromatic phenol (B47542) ether 1,3-benzodioxole, has demonstrated carcinogenic properties in experimental animal models, with distinct organ-specific effects. inchem.orgnih.gov Its carcinogenicity is influenced by the species and sex of the animal, leading to tumor development in specific tissues.
In studies involving Osborne-Mendel rats, the oral administration of this compound has been shown to induce carcinomas of the esophagus. inchem.orgkarger.com This specific targeting of the esophageal squamous epithelium in rats is a key characteristic of this compound's carcinogenic profile. karger.com The development of esophageal tumors in rats highlights a species-specific susceptibility to the carcinogenic effects of this compound. inchem.orgkarger.com
In murine models, this compound exhibits a different pattern of organ-specific carcinogenicity. Following oral administration to two hybrid strains of mice, this compound was found to significantly increase the incidence of hyperplasia and carcinomas of the forestomach. karger.com This effect was particularly predominant in female mice of both strains and in male mice of one of the strains tested. karger.com
Interestingly, male mice that did not develop stomach tumors were observed to develop carcinomas of the liver. karger.com Other studies have also reported that this compound produces liver tumors in male mice. inchem.org This suggests a sex-dependent difference in the target organ for this compound-induced carcinogenesis in mice, with the forestomach being the primary target in females and the liver being a target in males. karger.com
The carcinogenic process induced by this compound involves the development of preneoplastic lesions. In murine studies, the neoplasms of the forestomach observed after this compound ingestion ranged from hyperplastic lesions to invasive squamous and basal cell carcinomas. karger.com The presence of atypicality of basal cells and focal carcinoma was also noted, indicating a progression from hyperplasia to malignancy. karger.com These findings demonstrate that this compound can initiate cellular changes that lead to the development of cancerous growths. karger.com
Comparative Carcinogenicity and Structure-Activity Relationships
The carcinogenic profile of this compound is distinct when compared to its structurally related compounds, safrole and isosafrole. These differences are largely attributed to variations in the chemical structure of their side chains, which influences their metabolic activation and target organ specificity.
While this compound primarily induces esophageal tumors in rats and forestomach tumors in mice, safrole and isosafrole are recognized as liver carcinogens in both species. inchem.orgkarger.comnih.gov Dietary administration of safrole has been shown to cause hepatocellular carcinoma in mice and rats. nih.govnih.gov Similarly, isosafrole is carcinogenic in mice and rats, producing liver tumors. inchem.orgeuropa.eu In direct comparative studies in mice, neoplasms of the forestomach were significantly increased in animals ingesting this compound, an effect that was not observed in mice receiving safrole or isosafrole. karger.com
The metabolic activation of safrole is a critical step in its carcinogenicity, involving the formation of 1′-hydroxysafrole, a proximate carcinogenic metabolite. aacrjournals.orgnih.gov This metabolite can be further converted to a reactive sulfate (B86663) ester, which forms DNA adducts, initiating the carcinogenic process. taylorandfrancis.comnih.gov The difference in target organs suggests that the metabolic pathways and the resulting reactive metabolites may differ between this compound and its unsaturated counterparts.
| Compound | Primary Target Organs (Rats) | Primary Target Organs (Mice) |
| This compound | Esophagus inchem.orgkarger.com | Forestomach, Liver (males) inchem.orgkarger.com |
| Safrole | Liver nih.govnih.gov | Liver nih.govnih.gov |
| Isosafrole | Liver inchem.orgeuropa.eu | Liver inchem.orgeuropa.eu |
The key structural difference between this compound and safrole lies in the saturation of the alkenyl side chain. This compound possesses a saturated propyl group, whereas safrole has an unsaturated allyl group. inchem.org This saturation appears to be a determining factor in the differential carcinogenic profiles of these compounds.
The unsaturated allyl side chain of safrole is crucial for its metabolic activation to the proximate carcinogen 1′-hydroxysafrole. aacrjournals.org The subsequent formation of electrophilic esters at the 1′-position leads to hepatocarcinogenicity. nih.gov The saturated propyl chain of this compound cannot undergo this specific hydroxylation at the 1' position, which likely accounts for its differing carcinogenic targets. While safrole's carcinogenicity is linked to its metabolism into intermediates that react directly with DNA in the liver, the mechanism for this compound's targeting of the esophagus and forestomach is distinct and related to its saturated structure. karger.comtaylorandfrancis.com
Molecular and Cellular Mechanisms of Carcinogenesis
The carcinogenicity of this compound is not attributed to the compound itself but rather to its metabolic transformation into reactive molecules that can damage cellular macromolecules. This process involves a series of enzymatic reactions primarily occurring in the liver, leading to the formation of electrophilic species that can interact with DNA, initiating events that may lead to cancer.
Formation of DNA-Reactive Intermediates and DNA Adducts
The carcinogenic pathway of this compound, much like its parent compound safrole, involves metabolic activation to intermediates capable of covalently binding to DNA, forming DNA adducts. taylorandfrancis.com The formation of these adducts is considered a critical initiating event in chemical carcinogenesis. taylorandfrancis.com The process begins with the hydroxylation of the propyl side chain of this compound to form 1'-hydroxythis compound. This metabolite is a proximate carcinogen, meaning it is one step closer to the ultimate carcinogenic form.
Further metabolic activity, specifically sulfation by sulfotransferases, converts 1'-hydroxythis compound into a highly unstable sulfuric acid ester. taylorandfrancis.comnih.gov This ester readily loses the sulfate group to generate a highly reactive carbocation. taylorandfrancis.com This electrophilic carbocation can then attack nucleophilic sites on DNA bases, leading to the formation of stable, covalent DNA adducts. taylorandfrancis.comnih.gov
Research on the closely related compound safrole has identified specific DNA adducts, which provides a model for this compound. Studies have shown that the primary targets on the DNA are the purine (B94841) bases, particularly guanine (B1146940) and adenine. nih.gov The major adducts identified from safrole's reactive metabolite are formed at the N2 position of guanine and the N6 position of adenine. nih.gov Specifically, these have been characterized as N2-(trans-isosafrol-3'-yl)-deoxyguanosine and N6-(trans-isosafrol-3'-yl)-deoxyadenosine. nih.gov The formation of these bulky adducts can distort the DNA helix, interfering with normal cellular processes like DNA replication and repair, which can lead to permanent mutations if not corrected. taylorandfrancis.com
Role of Metabolic Activation in Bioactivation to Electrophilic Species
Metabolic activation is a prerequisite for the carcinogenicity of this compound. The parent compound is relatively inert and requires conversion into electrophilic species that can react with cellular nucleophiles like DNA. nih.gov This bioactivation process is primarily mediated by Phase I and Phase II drug-metabolizing enzymes.
The initial and critical step is the hydroxylation of the propyl side chain, a reaction catalyzed by cytochrome P450 enzymes. taylorandfrancis.com This produces 1'-hydroxythis compound. The subsequent and crucial step in forming the ultimate carcinogen is the sulfation of this hydroxylated intermediate. nih.gov This Phase II conjugation reaction, which typically serves a detoxification role, paradoxically leads to the formation of a more reactive molecule in the case of this compound. The resulting sulfate ester is a potent electrophile. taylorandfrancis.comnih.gov
An alternative bioactivation pathway involves the epoxidation of the allyl side chain in the related compound safrole, forming safrole-2',3'-oxide. nih.gov For this compound, which has a saturated propyl side chain, the primary pathway to electrophilic species is through the formation of the 1'-sulfooxy derivative. These electrophilic metabolites are the ultimate carcinogenic forms responsible for binding to DNA and initiating the carcinogenic process. nih.gov
Effects on Hepatic Cellular Architecture and Pathology
Animal studies have demonstrated that oral administration of this compound is carcinogenic, with the liver being a primary target organ. inchem.org Chronic exposure to this compound in mice has been shown to produce liver tumors, particularly in males. inchem.org This carcinogenic effect manifests as significant pathological changes to the liver's cellular architecture.
The development of hepatic neoplasia, including hepatocellular adenomas and carcinomas, is the most severe pathological outcome. nih.gov The formation of these tumors is preceded by a cascade of cellular changes. While not explicitly detailed for this compound in the provided sources, the progression from exposure to neoplasia in chemically-induced liver cancer often involves stages of cellular stress, injury, and abnormal proliferation. This can include hepatocyte enlargement (hypertrophy), followed by the development of preneoplastic lesions. These lesions may include areas of adenomatoid hyperplasia, which are characterized by the proliferation of hepatocytes in a disorganized manner, forming benign, nodular growths that can potentially progress to malignant carcinomas. The activation of resident liver macrophages, known as Kupffer cells, by toxic compounds can also contribute to a chronic inflammatory environment that promotes cell proliferation and enhances the development of neoplasia. nih.gov
Interaction with and Modulation of Cytochrome P450 Enzymes
This compound is known to interact significantly with the cytochrome P450 (CYP) enzyme system, which is central to its metabolic activation. The methylenedioxy group present in the this compound molecule is a key structural feature responsible for this interaction.
Metabolism of the methylenedioxy group by CYP enzymes leads to the formation of a carbene intermediate, which can then bind to the heme iron of the cytochrome P450 enzyme. This results in the formation of a stable, inactive metabolic-intermediate (MI) complex. nih.gov The formation of this complex can be detected spectrophotometrically by a characteristic peak at 455 nm. nih.gov This mechanism-based inhibition effectively sequesters and inactivates the enzyme, which can alter the metabolism of this compound itself and other compounds (xenobiotics) that are substrates for the same CYP isoforms.
Studies have demonstrated that this compound can act as both a competitive and noncompetitive inhibitor of different CYP enzymes. For instance, kinetic analyses have shown that, without preincubation, it can act as a competitive inhibitor, but following preincubation with NADPH (which allows for its metabolism and the formation of the MI complex), it functions as a noncompetitive inhibitor. The parent compound, safrole, is a potent inhibitor of human CYP1A2, CYP2A6, and CYP2E1, and a less potent inhibitor of CYP2D6 and CYP3A4, highlighting the broad impact of this class of compounds on drug-metabolizing enzymes. nih.gov
Table 1: Interaction of this compound and Related Compounds with Cytochrome P450 Enzymes
| Compound | CYP Isoform(s) | Observed Effect | Mechanism of Interaction | Reference |
|---|---|---|---|---|
| This compound | Cytochrome P450 Superfamily | Enzyme Inhibition | Formation of an inactive metabolite-intermediate complex. nih.gov Acts as both a competitive and noncompetitive inhibitor. | nih.gov |
| Safrole | CYP1A2, CYP2A6, CYP2E1 | Potent Inhibition | Competitive inhibition of CYP1A2; noncompetitive inhibition of CYP2A6 and CYP2E1. | nih.gov |
| Safrole | CYP2D6, CYP3A4 | Inhibition (less potent) | Inhibitory effects observed at higher concentrations compared to other isoforms. | nih.gov |
Genotoxicity and Mutagenicity Assessments
Genotoxicity assessments are designed to detect substances that can cause damage to genetic material. nih.gov For compounds like this compound, which are pro-mutagens, these tests must account for the metabolic processes that occur in a living organism.
In vitro Mutagenicity Assays and Metabolic Activation Requirements
In vitro mutagenicity assays are standard tools for screening chemicals for their potential to cause genetic mutations. These tests utilize bacteria or mammalian cells in culture. nih.gov A critical component of these assays for pro-mutagens like this compound is the inclusion of an external metabolic activation system. nih.gov This is typically a liver homogenate fraction, most commonly the S9 fraction from rats induced with P450-inducing agents, which contains a mixture of metabolic enzymes, including cytochromes P450. youtube.com
Studies on safrole and structurally related compounds have shown varied results in different microbial test systems, often depending on the presence of a metabolic activation system. For example, in one study, safrole itself was not mutagenic in the Salmonella typhimurium reversion assay (Ames test) but did show positive results in the Bacillus subtilis DNA-repair test (Rec assay) even without the S9 mix. nih.gov However, for many pro-mutagens, their mutagenic potential is only revealed in the Ames test after they are bioactivated by the enzymes present in the S9 mix. psu.edu The S9 system mimics the Phase I metabolism that occurs in the liver, converting the test compound into electrophilic intermediates that can then interact with the bacterial DNA and cause mutations. youtube.com Therefore, the requirement for metabolic activation is a key characteristic of this compound's genotoxicity profile in in vitro systems.
Table 2: Summary of In Vitro Genotoxicity Findings for Safrole and Related Compounds
| Assay Type | Test System | Metabolic Activation (S9) | Result | Reference |
|---|---|---|---|---|
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | Generally required for pro-mutagens | Negative for safrole in one study; positive for other related compounds often requires S9. | nih.govpsu.edu |
| DNA Repair Test (Rec Assay) | Bacillus subtilis | Not applied | Positive for safrole | nih.gov |
| Bacterial Reverse Mutation Assay | Escherichia coli WP2 uvrA | Not specified | Negative for safrole and related compounds | nih.gov |
Correlation Between Mutagenicity and In vivo Carcinogenicity
The relationship between the mutagenicity and in vivo carcinogenicity of this compound presents a complex picture, characterized by clear evidence of carcinogenicity in animal models alongside less definitive data regarding its mutagenic potential. This has led to scientific inquiry into whether this compound's carcinogenic effects are primarily driven by genotoxic mechanisms, similar to its close structural analog safrole, or if non-genotoxic pathways may also play a significant role.
Research has firmly established this compound as a carcinogen in rodents. When administered orally, it has been shown to be carcinogenic in rats, producing tumors of the esophagus. researchgate.netinchem.orginchem.org In mice, oral administration of this compound leads to the development of liver tumors in males and an increased incidence of lung tumors in both males and females. inchem.org The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2B carcinogen, indicating it is "possibly carcinogenic to humans" based on sufficient evidence in experimental animals. inchem.orginchem.org
In contrast to the robust data on its carcinogenicity, the evidence for this compound's mutagenicity is less clear. Some studies have indicated that this compound did not exhibit significant mutagenic activity in certain assays, such as the Salmonella typhimurium (Ames) test, either with or without metabolic activation. This lack of a strong mutagenic signal in some standard in vitro genotoxicity tests complicates a straightforward correlation with its observed carcinogenic effects.
However, it is crucial to consider the metabolic activation pathways of related compounds. For instance, the carcinogenicity of safrole is well-understood to proceed through metabolic activation. mdpi.com Cytochrome P450 enzymes metabolize safrole to 1'-hydroxysafrole (B1215727), which is then further converted to a reactive sulfuric acid ester. nih.gov This ultimate carcinogen can form DNA adducts, leading to mutations and initiating the carcinogenic process. mdpi.comnih.gov Given the structural similarity, it is hypothesized that this compound may undergo a similar bioactivation process to exert its carcinogenic effects. The liver changes induced by this compound, including hepatic cell enlargement and the formation of nodules, are of the same general type as those produced by safrole, although the magnitude of these changes is greater with safrole. researchgate.net
The discrepancy between the observed in vivo carcinogenicity and the reported mutagenicity data for this compound could be attributed to several factors. It is possible that the standard in vitro mutagenicity assays lack the specific metabolic activation systems required to convert this compound into its ultimate carcinogenic form. researchgate.net This is a known limitation for certain classes of chemicals, including some alkenylbenzenes. researchgate.net
Furthermore, the carcinogenic mechanism of this compound may not be exclusively genotoxic. Non-genotoxic mechanisms, such as the promotion of cell proliferation, epigenetic alterations, or chronic inflammation, can also contribute to carcinogenesis. nih.govnih.gov These mechanisms would not necessarily be detected in standard mutagenicity assays that are designed to measure direct DNA damage. nih.gov Therefore, while the formation of DNA adducts through metabolic activation remains a plausible mechanism for this compound's carcinogenicity, the potential contribution of non-genotoxic pathways cannot be disregarded and warrants further investigation to fully elucidate the correlation between its mutagenic potential and its proven in vivo carcinogenic activity.
Interactive Data Tables
Table 1: In vivo Carcinogenicity of this compound in Rodents
| Species | Sex | Route of Administration | Target Organ(s) | Tumor Type(s) | Reference(s) |
| Rat | Male & Female | Oral | Esophagus | Benign and Malignant Tumors | researchgate.netinchem.orginchem.org |
| Mouse | Male | Oral | Liver | Liver Tumors | inchem.org |
| Mouse | Male & Female | Oral | Lung | Increased incidence of Lung Tumors | inchem.org |
Table 2: Summary of Mutagenicity Data for this compound
| Assay Type | Test System | Metabolic Activation | Result | Reference(s) |
| Bacterial Reverse Mutation Assay | Salmonella typhimurium | With and Without | Generally reported as not significantly mutagenic | researchgate.net |
Pharmacological and Other Biological Interactions of Dihydrosafrole
Enzyme Modulation and Inhibition
Dihydrosafrole is recognized for its capacity to interact with and modulate the activity of crucial drug-metabolizing enzymes, primarily within the cytochrome P450 (CYP) superfamily. nih.gov This modulation can alter the metabolic pathways of other compounds, leading to significant pharmacokinetic consequences.
Research has shown that this compound can inhibit key enzymes involved in the metabolism of xenobiotics. nih.gov Studies using hepatic microsomes from rats have provided detailed insights into these inhibitory mechanisms.
The inhibitory effects of this compound are particularly notable on benzo[a]pyrene (B130552) (BP) hydroxylase and ethoxyresorufin O-deethylase (EROD) activities. nih.gov The nature of this inhibition can vary depending on the experimental conditions. For instance, the inhibition of BP hydroxylase in hepatic microsomes from β-naphthoflavone (BNF)-induced rats was found to increase significantly when this compound was preincubated with NADPH. nih.gov This suggests that a metabolite of this compound is responsible for the enhanced inhibitory action, which is associated with the formation of a spectral complex with cytochrome P-450c. nih.govresearchgate.net
In contrast, the inhibition of EROD activity and BP hydroxylase in control microsomes did not require preincubation, indicating a more direct interaction. nih.gov Kinetic analyses have further clarified these interactions. Following preincubation with NADPH, this compound acts as a noncompetitive inhibitor of both BP hydroxylase and EROD. nih.govresearchgate.net However, without this preincubation step, it functions as a competitive inhibitor of EROD in BNF-induced microsomes. nih.govresearchgate.net This dual inhibitory profile highlights the complex interactions between this compound, its metabolites, and different forms of cytochrome P450 enzymes.
Table 1: Inhibitory Action of this compound on Drug-Metabolizing Enzymes
| Enzyme | Inhibition Type | Conditions | Reference |
|---|---|---|---|
| Benzo[a]pyrene Hydroxylase | Noncompetitive | Following preincubation with NADPH | nih.govresearchgate.net |
| Ethoxyresorufin O-deethylase (EROD) | Noncompetitive | Following preincubation with NADPH | nih.govresearchgate.net |
| Ethoxyresorufin O-deethylase (EROD) | Competitive | Without preincubation (in BNF-induced microsomes) | nih.govresearchgate.net |
The inhibition of cytochrome P450 enzymes by this compound has significant implications for the pharmacokinetics of other substances that are metabolized by these same enzymes. CYP enzymes are central to the Phase I metabolism of a vast number of drugs and other foreign compounds (xenobiotics). pharmacologyeducation.org By inhibiting enzymes like CYP1A1 (associated with EROD activity) and others responsible for benzo[a]pyrene hydroxylation, this compound can decrease the rate at which co-administered drugs are metabolized. nih.govmedicinacomplementar.com.br
This reduction in metabolic rate can lead to higher and more sustained plasma concentrations of the affected drugs, potentially altering their efficacy and toxicological profiles. The formation of a metabolite-cytochrome P-450 complex is a key mechanism in this process, leading to a more prolonged inhibition of enzyme activity. nih.gov This raises important considerations in contexts where exposure to this compound might occur alongside the administration of therapeutic agents, as it could necessitate adjustments to prevent adverse outcomes stemming from altered drug clearance.
Antimicrobial Activities and Potential Therapeutic Applications
In addition to its effects on metabolic enzymes, this compound has been investigated for its biological activity against various microbes. Research indicates that the compound possesses antimicrobial properties, suggesting potential for therapeutic applications. ontosight.ai
Studies have demonstrated that this compound can inhibit the growth of various bacterial strains in vitro. This suggests it may have antiseptic qualities that could be beneficial in addressing certain types of infections. While detailed studies on a wide range of specific pathogens are still emerging, the structural relationship of this compound to other known antimicrobial compounds found in essential oils, such as safrole, supports its potential in this area. ontosight.ainih.gov The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant bacteria, and compounds like this compound represent a potential source for new therapeutic leads. nih.gov
Analytical Methodologies for the Detection and Quantification of Dihydrosafrole
Chromatographic Techniques for Dihydrosafrole Analysis
Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound in various samples. Both gas and liquid chromatography have been effectively employed for this purpose, often coupled with highly sensitive and specific detection systems.
Gas Chromatography (GC) with Various Detection Systems (e.g., FID, MS)
Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds like this compound. The choice of detector is crucial for achieving the desired selectivity and sensitivity.
Flame Ionization Detection (FID) is a common detector used in GC analysis. It is known for its robustness and wide linear range. While it provides good sensitivity for organic compounds, it is not specific and identifies compounds based on their retention time.
Mass Spectrometry (MS) coupled with GC offers a higher degree of specificity and is a powerful tool for the unambiguous identification of this compound. In selected ion monitoring (SIM) mode, the mass spectrometer is set to detect only specific ions characteristic of the analyte, which significantly enhances sensitivity and reduces matrix interference. This makes GC-MS a preferred method for complex matrices.
A study on the determination of safrole, isosafrole, and this compound in various foodstuffs utilized GC-MS with a 5% phenyl-95% methyl polysiloxane capillary column. The compounds were detected in SIM mode, and quantification was performed using an internal standard method. This method demonstrated good linearity and recovery for this compound in a variety of food matrices. Another method for the direct determination of safrole and isosafrole in soft drinks by GC also highlights the utility of this technique for related compounds. jfda-online.com
The EPA method 8270D is a comprehensive method for the determination of semi-volatile organic compounds, including this compound, in extracts from solid waste matrices, soils, air sampling media, and water samples using GC-MS. nih.gov This method involves injecting the sample extract into a GC with a narrow-bore fused-silica capillary column, where the compounds are separated by a temperature-programmed ramp and then detected by a mass spectrometer.
| Parameter | Gas Chromatography (GC) |
| Common Detectors | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
| Advantages of GC-MS | High specificity, unambiguous identification, high sensitivity in Selected Ion Monitoring (SIM) mode. |
| Example Application | Determination of this compound in foodstuffs. |
| EPA Method | Method 8270D for semivolatile organic compounds in various matrices. nih.gov |
Liquid Chromatography (LC) with Spectrophotometric Detection (e.g., UV)
Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is another valuable tool for the analysis of this compound. It is well-suited for compounds that may not be sufficiently volatile for GC analysis.
Spectrophotometric detection, such as Ultraviolet (UV) detection, is commonly paired with LC. The analyte is detected based on its absorption of UV light at a specific wavelength. A developed liquid chromatographic method for the determination of safrole, isosafrole, and this compound in sassafras-derived herbal products employed reversed-phase LC with UV detection at 235 nm. nih.gov This method was able to resolve this compound from related compounds. nih.gov The method demonstrated a linear concentration range for this compound from 0.003 to 0.200 mg/mL. nih.gov
Another HPLC method was developed for the simultaneous determination of safrole, this compound, and chloromethylthis compound in piperonyl butoxide, utilizing fluorimetric detection. nih.gov This indicates that various spectrophotometric detectors can be employed depending on the specific requirements of the analysis.
| Parameter | Liquid Chromatography (LC) |
| Common Detectors | Ultraviolet (UV) Detector, Fluorimetric Detector |
| Principle of UV Detection | Measures the absorption of UV light by the analyte at a specific wavelength. |
| Example Application | Determination of this compound in sassafras-derived herbal products. nih.gov |
| Performance Data (LC-UV) | Linear range: 0.003-0.200 mg/mL, LOD: 0.0038 µg/mL, LOQ: 0.0125 µg/mL for this compound. nih.gov |
Method Development and Validation for Diverse Matrices
The development and validation of analytical methods are critical to ensure the accuracy and reliability of results when analyzing this compound in a variety of complex samples. The matrix can significantly influence the extraction efficiency and the final measurement.
Analysis in Environmental Samples (e.g., solid waste, soil, water, air)
The analysis of this compound in environmental samples is guided by established methodologies for semi-volatile organic compounds. EPA Method 8270D specifically lists this compound as a target analyte for solid waste, soils, air sampling media, and water. nih.gov The sample preparation for these matrices is crucial to isolate the analyte from interfering components.
For solid waste and soil , extraction methods such as Soxhlet, automated Soxhlet, pressurized fluid extraction, or ultrasonic extraction are typically employed using appropriate organic solvents. The complexity of the soil matrix, with its variable organic matter and mineral content, can make the extraction of compounds like this compound challenging. frontiersin.org The choice of extraction solvent and conditions must be optimized to ensure efficient recovery. esaa.org
For water samples , liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common sample preparation techniques. These methods concentrate the analyte from the large volume of the water sample into a smaller volume of organic solvent, suitable for chromatographic analysis.
For air analysis , samples can be collected using whole air sampling methods into canisters or by drawing air through a sorbent tube to trap the compounds, which are then thermally desorbed or solvent extracted for analysis. eurofinsus.comamericanchemistry.comdtic.milyoutube.com The choice of sampling method depends on the expected concentration of this compound and the sampling environment. youtube.com
Quantification in Biological Specimens (e.g., urine, tissues)
The quantification of this compound and its metabolites in biological specimens is essential for toxicological and metabolic studies. The low concentrations and the complexity of the biological matrix necessitate highly sensitive and selective methods like GC-MS/MS and LC-MS/MS. alwsci.comnih.govfrontiersin.org
Studies on the metabolism of this compound have shown that its metabolites can be found in nasopharyngeal mucus, and radioactivity from labeled this compound has been recovered in urine, feces, and liver, indicating that these are relevant matrices for analysis. nih.gov
For urine samples , the analysis often involves an enzymatic hydrolysis step to deconjugate metabolites, followed by extraction and cleanup. researchgate.net Isotope-dilution mass spectrometry methods, where a stable isotope-labeled internal standard is used, can provide high accuracy and precision for quantification in complex matrices like urine. researchgate.netnih.gov Online solid-phase extraction coupled with UHPLC-MS/MS is a sensitive method for the determination of biomarkers in urine. mdpi.com
For tissue samples , the sample preparation typically involves homogenization of the tissue, followed by extraction with an appropriate solvent and a cleanup step to remove lipids and other interfering substances. springernature.comnih.gov LC-MS/MS is a powerful technique for the analysis of compounds in tissue homogenates, offering the necessary sensitivity and selectivity. nih.govspringernature.comnih.gov
Determination in Food Products and Herbal Preparations
The determination of this compound in food and herbal products is important for safety and regulatory purposes. The diverse nature of these matrices requires robust and validated analytical methods.
A GC-MS method has been developed for the determination of safrole, isosafrole, and this compound in a wide range of foodstuffs, including condiments, sauces, beverages, and meat products. The sample preparation involved a salt-out extraction with dichloromethane-acetonitrile, followed by a cleanup step using a Florisil column and, for more complex matrices, a solid-phase extraction column. The method was validated with good recoveries and precision.
For herbal preparations , a liquid chromatographic method with UV detection has been successfully applied to determine this compound in sassafras-derived products. nih.gov The procedure involves solvent extraction and analysis by reversed-phase LC. nih.gov
The following table summarizes the performance of a validated GC-MS method for this compound in foodstuffs:
| Parameter | Value |
| Linear Range | 25 - 5000 µg/kg |
| Correlation Coefficient (r²) | ≥ 0.9981 |
| Limit of Detection (LOD) | 20 µg/kg |
| Limit of Quantitation (LOQ) | 50 µg/kg |
| Average Recoveries | 77.6% - 100.9% |
| Relative Standard Deviations (RSD) | 3.7% - 13.6% |
Environmental Occurrence and Fate of Dihydrosafrole
Environmental Distribution and Partitioning Behavior
The distribution of Dihydrosafrole in the environment is governed by its tendency to move between air, water, soil, and biota. This partitioning behavior is dictated by its physical and chemical properties, such as its water solubility, vapor pressure, and affinity for organic matter.
The adsorption of organic compounds to soil and sediment is a key process that influences their mobility and bioavailability. For hydrophobic, non-polar compounds like this compound, the primary mechanism for this process is partitioning into the organic carbon fraction of soil and sediment.
The extent of adsorption is influenced by several factors, as detailed in the table below.
| Soil/Sediment Component or Property | Influence on this compound Adsorption | Rationale |
|---|---|---|
| Organic Carbon Content | High | As a hydrophobic compound, this compound preferentially partitions from water into organic matter. Higher organic carbon content leads to stronger adsorption. |
| Clay Mineral Content | Low to Moderate | Some non-specific van der Waals interactions may occur, but this is generally less significant than partitioning into organic carbon for non-polar organic molecules. |
| pH | Low | This compound is a neutral molecule, so its adsorption is not expected to be significantly influenced by the pH levels typically found in the environment. |
| Particle Size | Moderate (Indirect) | Finer particles (like clays (B1170129) and silts) have a larger surface area-to-volume ratio and are often associated with higher organic matter content, which can lead to increased adsorption. |
Volatilization is the process by which a substance transfers from a liquid or solid state to a gaseous state. For this compound, this represents a potential pathway for movement from water bodies and soil surfaces into the atmosphere. The tendency of a chemical to volatilize from water is described by its Henry's Law constant, while volatilization from soil is influenced by its vapor pressure and adsorption characteristics.
Specific experimental data on the Henry's Law constant for this compound is not available. However, its vapor pressure is reported to be 0.056 mm Hg, which suggests that it is a semi-volatile compound. This indicates that while volatilization does occur, it may not be a rapid dissipation mechanism compared to more volatile substances. The process is influenced by environmental conditions such as temperature, wind speed, and, in the case of soil, moisture content and the strength of adsorption.
Potential for Bioconcentration in Aquatic Ecosystems
Bioconcentration refers to the accumulation of a chemical in an organism from the surrounding water to a concentration higher than that in the water. This process is of particular concern for hydrophobic compounds, which tend to partition from water into the lipid-rich tissues of aquatic organisms.
The potential for a substance to bioconcentrate is often estimated using its Log Kow value. chemsafetypro.com Chemicals with a Log Kow value greater than 3 are generally considered to have a potential for bioconcentration. With a computed Log Kow of 3.2, this compound falls into this category. nih.gov This suggests that if this compound is present in aquatic systems, it could accumulate in organisms such as fish, invertebrates, and algae. nih.gov The actual bioconcentration factor (BCF) would also depend on the organism's ability to metabolize and excrete the compound. While specific BCF data for this compound are unavailable, its Log Kow value serves as a screening-level indicator of potential bioaccumulation concern. scbt.comlgcstandards.comchemsafetypro.com
Environmental Transformation and Degradation Pathways
Once released into the environment, chemical compounds can be transformed or broken down by various processes, which are broadly categorized as abiotic (non-biological) and biotic (biological). Information on the persistence and degradation of this compound is limited, with safety data sheets indicating that this aspect has not been fully investigated. scbt.comlgcstandards.com
Abiotic Degradation:
Photolysis: This process involves the breakdown of chemicals by light, particularly ultraviolet (UV) radiation from the sun. Aromatic compounds can be susceptible to photolysis. However, the rate and significance of this pathway for this compound in surface waters or on soil surfaces are not documented.
Hydrolysis: This is a chemical reaction with water. This compound lacks functional groups that are readily hydrolyzable, suggesting that hydrolysis is unlikely to be a significant degradation pathway under typical environmental conditions. researchgate.net
Biotic Degradation:
This involves the breakdown of organic substances by microorganisms, such as bacteria and fungi. mdpi.com It is often the most significant pathway for the complete mineralization of organic contaminants. mdpi.com In mice, a major metabolic pathway for this compound involves the cleavage of the methylenedioxyphenyl group. nih.gov It is plausible that some microorganisms in soil and sediment could evolve or possess enzymatic pathways capable of degrading this compound, but specific studies are lacking. The persistence of such compounds often depends on whether microbes have had sufficient time and the right conditions to evolve efficient degradation mechanisms. wa.gov
| Degradation Pathway | Potential Relevance for this compound | Influencing Factors |
|---|---|---|
| Abiotic Photolysis | Possible in sunlit surface waters and on surfaces, but not quantified. | Sunlight intensity, water clarity, presence of sensitizing agents. |
| Abiotic Hydrolysis | Unlikely to be significant. | pH, temperature (this compound's structure is stable against hydrolysis). |
| Biotic Degradation (Aerobic) | Plausible, but not studied. Likely the primary ultimate fate. | Presence of adapted microbial communities, oxygen levels, nutrients, temperature. |
| Biotic Degradation (Anaerobic) | Possible, but likely slower than aerobic degradation. Not studied. | Absence of oxygen, presence of specific anaerobic microbes. |
Sources of Environmental Release and Human Exposure Pathways
Identifying the sources of a chemical's release is fundamental to understanding its presence in the environment. For this compound, releases are linked to its historical and current uses.
Sources of Environmental Release:
Industrial Facilities: Manufacturing sites that produced or used this compound in the formulation of products such as fragrances, cosmetics, and flavoring agents could have been sources of release through wastewater discharges, air emissions, or waste disposal. nih.govitrcweb.org
Insecticide Manufacturing: this compound has been used as a precursor in the synthesis of piperonyl butoxide, a synergist used in insecticides. nih.gov Facilities involved in this chemical synthesis could be a point source of release.
Consumer Product Use and Disposal: The use and subsequent disposal of consumer products containing this compound, such as soaps and perfumes, could lead to its release into municipal wastewater systems. itrcweb.org Landfilling of solid waste containing these products could also result in leachate containing the compound. nih.gov
Once in the environment, this compound can lead to human exposure through several pathways. The primary routes of exposure for any environmental contaminant are ingestion, inhalation, and dermal contact. eos.orgpreventionweb.net
Human Exposure Pathways:
Ingestion: This can occur through the consumption of drinking water contaminated with the compound or through the consumption of food items, particularly from aquatic environments where the compound may have bioconcentrated. eos.orgpreventionweb.net
Inhalation: Volatilization of this compound from contaminated soil or water surfaces could lead to its presence in the air, resulting in exposure via inhalation. nih.govpreventionweb.net
Dermal Contact: Direct contact with contaminated water (e.g., during recreational activities) or soil could lead to dermal absorption. eos.org
Regulatory Science and Policy Implications for Dihydrosafrole Research
International Regulatory Classifications for Carcinogenicity (e.g., IARC Group 2B)
Dihydrosafrole is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans". wikipedia.orginchem.orgnih.gov This classification is typically used when there is limited evidence of carcinogenicity in humans but sufficient evidence in experimental animals. wikipedia.orgeuropa.euwikidoc.org It can also be applied when human evidence is inadequate, but there is sufficient evidence of carcinogenicity in experimental animals. wikipedia.orgeuropa.eu
The IARC's evaluation, first in 1972 and subsequently updated, is based on findings of carcinogenicity in animal studies. inchem.orginchem.org Oral administration of this compound has been shown to be carcinogenic in rats, causing tumors of the esophagus, and in mice, where it produced liver tumors in males and an increased incidence of lung tumors in both sexes. inchem.org No case reports or epidemiological studies on the effects of human exposure to this compound were available to the IARC Working Group for their evaluations. inchem.orginchem.org
The Group 2B classification signifies that while the agent is capable of causing cancer, the risk to humans, which depends on the level of exposure, is not definitively established. wikipedia.org This classification places this compound in a category with other agents that have some, but not conclusive, evidence of causing cancer in humans. europa.eucancercareontario.ca
Table 1: IARC Carcinogenicity Classification for this compound
| Classification | Agency | Description | Basis for Classification |
| Group 2B | International Agency for Research on Cancer (IARC) | Possibly carcinogenic to humans | Limited evidence in humans, sufficient evidence in experimental animals. wikipedia.orgeuropa.euwikidoc.org |
National and International Regulatory Restrictions on this compound Use (e.g., IFRA, FDA)
The use of this compound is subject to significant restrictions by national and international regulatory bodies due to its safety concerns.
The International Fragrance Association (IFRA) prohibits the use of this compound as a fragrance ingredient. formpak-software.comscent.vnscentree.co This prohibition is based on the carcinogenic risks associated with the compound. formpak-software.com The IFRA Standards, which are widely followed by the global fragrance industry, explicitly ban the use of safrole, isosafrole, and this compound as such in fragrance compositions. formpak-software.comifrafragrance.orgifrafragrance.org
In the United States, the Food and Drug Administration (FDA) prohibits the use of this compound in human food. nih.govnfi.or.th An order published in the Federal Register in 1960 deems any food containing added this compound to be adulterated. nih.govnfi.or.th This regulation extends to substances like sassafras bark that are used primarily to impart these compounds to other foods, such as in sassafras tea. nih.govnfi.or.th While the FDA has authority over cosmetic products, its regulations are less comprehensive than for food and drugs, with no requirement for premarket approval of ingredients, except for color additives. fas.org However, the use of this compound in fragrances in the USA is reported to be very low. nih.gov
Table 2: Regulatory Restrictions on this compound
| Regulatory Body | Jurisdiction/Scope | Restriction | Rationale |
| International Fragrance Association (IFRA) | International (Fragrance Industry) | Prohibited as a fragrance ingredient. formpak-software.comscent.vnperfumersworld.com | Carcinogenicity concerns. formpak-software.com |
| U.S. Food and Drug Administration (FDA) | United States | Prohibited from use in human food. nih.govnfi.or.th | Potential risk to public health. nih.govnfi.or.th |
Regulatory Frameworks for this compound as a Chemical Impurity in Commercial Products
Even though this compound is prohibited as a direct additive in many products, regulatory frameworks exist to manage its presence as an impurity, particularly in natural extracts like essential oils.
The IFRA Standards, while banning the direct addition of this compound, tolerate its presence in natural extracts up to a certain limit. The total concentration of safrole, isosafrole, and this compound in finished consumer products must not exceed 0.01%. ifrafragrance.orgifrafragrance.orgthegoodscentscompany.com This tolerance is based on established maximum concentration levels of these substances in commercially available natural sources. ifrafragrance.org This ensures that the use of essential oils containing these compounds does not serve as an indirect way of adding the banned substances. ifrafragrance.org
The quality and purity of essential oils are critical, and regulatory guidelines necessitate rigorous testing to ensure they are free from contaminants and adulterants. bmvfragrances.comcontractlaboratory.combmvfragrances.com This includes testing for the presence of prohibited substances like this compound. bmvfragrances.comsivaromanaturals.com In the European Union, for instance, essential oils used in food must be free from adulteration with synthetic chemicals. pensoft.net For cosmetic products in the EU, specific labeling is required for certain sensitizing fragrance substances found in essential oils if their concentration exceeds 0.001% in leave-on products or 0.01% in rinse-off products. pensoft.net
Table 3: Regulatory Limits for this compound as an Impurity
| Regulatory Body/Framework | Product Category | Maximum Allowed Concentration of this compound (and related compounds) |
| International Fragrance Association (IFRA) | Finished Consumer Products | 0.01% (total for safrole, isosafrole, and this compound). ifrafragrance.orgifrafragrance.orgthegoodscentscompany.com |
| European Union (Cosmetics Regulation) | Leave-on cosmetic products | 0.001% (for listed sensitizing fragrance substances, many found in EOs). pensoft.net |
| European Union (Cosmetics Regulation) | Rinse-off cosmetic products | 0.01% (for listed sensitizing fragrance substances, many found in EOs). pensoft.net |
Advancements in Regulatory Science for Assessing Weak Carcinogens and Genotoxic Compounds
The assessment of weak carcinogens and genotoxic compounds like this compound is an evolving area of regulatory science, with a move towards more refined and human-relevant methodologies.
Traditionally, genotoxicity assessment has relied on a battery of tests, including the Ames test and in vitro chromosomal aberration tests, to identify potential carcinogens. researchgate.netnih.gov However, no single test can detect all genotoxic agents, necessitating a combination of in vitro and in vivo methods for a comprehensive evaluation. researchgate.netcas.cz
Recent advancements focus on integrating new approach methodologies (NAMs) to improve the hazard assessment of carcinogens. researchgate.net These include high-throughput screening (HTS) technologies, in silico computational models (like QSAR), and multi-omics technologies, which offer more efficient and ethically sound alternatives to traditional animal testing. researchgate.netnih.gov These methods can rapidly screen thousands of compounds and provide insights into their mechanisms of action. researchgate.netnih.gov
For weak carcinogens, where the effects may be less pronounced, these advanced techniques are particularly valuable. For instance, transcriptomic biomarkers and assays like ToxTracker are being used to investigate the mode-of-action of genotoxic compounds. akademie-fresenius.com There is also a growing emphasis on quantitative analysis of dose-response data to better understand the risks at relevant human exposure levels. nih.gov Regulatory agencies are increasingly supporting these validated alternative methodologies that show strong predictive power, signaling a shift away from a heavy reliance on long-term rodent bioassays. nih.govresearchgate.nettandfonline.com The goal is to develop a more science-based risk assessment that considers human relevance and the specific mechanisms of carcinogenicity. researchgate.netnih.gov
Table 4: Key Advancements in Assessing Weak Carcinogens
| Advancement | Description | Application in Regulatory Science |
| New Approach Methodologies (NAMs) | Integration of in silico models, high-throughput screening, and omics technologies. researchgate.netresearchgate.netnih.gov | More efficient, cost-effective, and ethically sound assessment of genotoxicity and carcinogenicity. nih.gov |
| Quantitative Dose-Response Analysis | Focus on analyzing the relationship between the dose of a compound and the extent of the toxic response. nih.gov | Improves risk assessment by providing a better understanding of potential harm at different exposure levels. nih.gov |
| Mode-of-Action Investigation | Use of advanced assays (e.g., ToxTracker, transcriptomics) to understand the specific biological pathways affected by a compound. akademie-fresenius.com | Provides a more mechanistic basis for carcinogenicity classification and risk assessment. nih.gov |
| Human-Relevant Models | Increased use of human cells and tissues in in vitro assays. tandfonline.com | Enhances the relevance of test results for predicting human health risks. tandfonline.com |
Current Research Gaps and Future Academic Directions for Dihydrosafrole
Further Elucidation of Low-Dose Carcinogenic Mechanisms
Dihydrosafrole is recognized as a carcinogen, with studies demonstrating its ability to induce tumors of the esophagus in rats and liver and lung tumors in mice following oral administration. inchem.org The primary proposed mechanism involves metabolic activation, similar to its parent compound safrole. This process leads to the formation of reactive intermediates, such as 1'-hydroxysafrole (B1215727), which can then be converted into highly reactive esters that form covalent adducts with DNA. clemson.edunih.govtaylorandfrancis.com This genotoxic pathway is considered a key initiating event in its carcinogenicity. taylorandfrancis.com
However, a significant research gap exists in understanding the dose-response relationship, especially at low, environmentally relevant exposure levels. Most experimental studies have utilized high doses, which can induce cellular necrosis and chronic cell proliferation, potentially confounding the interpretation of carcinogenic mechanisms. clemson.edu It is currently unclear whether the genotoxic DNA-adduct pathway is the primary driver of carcinogenicity at low doses or if other non-genotoxic mechanisms become more prominent. Future research should aim to:
Investigate the dose-dependency of metabolic activation pathways to determine if detoxification pathways are saturated only at high doses.
Explore potential non-genotoxic modes of action, such as epigenetic modifications or alterations in cell signaling pathways, that may contribute to carcinogenesis at exposure levels below those that cause significant DNA adduction.
Clarify the role of the methylenedioxy group, which is known to be associated with epigenetic aspects of carcinogenicity and changes in the cytochrome P450 system. wikipedia.org
Comprehensive In Vivo Genotoxicity and DNA Adductomics Studies
The genotoxicity of safrole and its metabolites is established, with positive results in various conventional assays. clemson.eduresearchgate.net The ultimate carcinogenic metabolites are known to be reactive electrophiles that bind to DNA, forming adducts that can lead to mutations if not repaired. taylorandfrancis.comresearchgate.net Studies on the metabolite 1'-hydroxysafrole have identified specific DNA adducts, such as N2-(trans-isosafrol-3'-yl)-deoxyguanosine and N6-(trans-isosafrol-3'-yl)-deoxyadenosine, in mouse liver. nih.gov
Despite this knowledge, there is a lack of comprehensive in vivo genotoxicity data specifically for this compound itself. Much of the existing data is extrapolated from studies on safrole or its metabolites like safrole-2',3'-oxide. nih.gov A significant future direction is the application of DNA adductomics, a global approach to studying all DNA adducts in a sample. nih.govnih.govfrontiersin.org This advanced technique could provide a complete profile of the DNA damage caused by this compound.
Key research objectives include:
Conducting systematic in vivo genotoxicity studies on this compound across multiple organs and dose levels using modern assays like the in vivo micronucleus and Comet assays. nih.govpharmaron.com
Employing untargeted DNA adductomics using high-resolution mass spectrometry to identify the full spectrum of DNA adducts formed by this compound in vivo. nih.govfrontiersin.org
Quantifying the formation and repair kinetics of specific this compound-DNA adducts to understand their persistence and mutagenic potential.
Table 1: Identified DNA Adducts of Safrole Metabolites This table is based on data from related compounds and highlights adducts likely relevant to this compound's mechanism.
| Metabolite | Adduct | Site of Formation | Reference |
|---|---|---|---|
| 1'-Hydroxysafrole (via ester) | N²-(trans-isosafrol-3'-yl)-deoxyguanosine | Deoxyguanosine | nih.gov |
Development of Predictive Toxicological Models (e.g., PBBK models) for this compound Exposure
Predictive toxicological models are crucial tools for translating experimental data into human-relevant risk assessments. nih.govpharmtech.com Physiologically based biokinetic (PBBK) models, which simulate the absorption, distribution, metabolism, and excretion (ADME) of a chemical, are particularly valuable. nih.govnih.gov PBBK models have been successfully developed for safrole in both rats and humans, allowing for the prediction of the formation of its proximate and ultimate carcinogenic metabolites. nih.govnih.govsemanticscholar.org These models have shown that for safrole, there are no significant dose-dependent shifts in metabolism at doses up to 100 mg/kg body weight per day. nih.gov
However, a dedicated PBBK model for this compound has not been developed. While the model for safrole provides a useful starting point due to structural similarities, this compound's distinct propyl side chain (compared to safrole's allyl group) will influence its metabolic profile and kinetics. nih.gov The development of a specific PBBK model is a critical research need to accurately predict internal tissue doses and metabolite concentrations following exposure.
Future academic work should focus on:
Generating in vitro metabolic data for this compound using human and relevant animal tissue fractions to parameterize the model.
Building and validating a PBBK model for this compound that can predict internal dosimetry in key target organs, such as the liver and esophagus.
Utilizing the validated model to extrapolate between species and across different exposure scenarios, improving the accuracy of human health risk assessments. researchgate.net
Advanced Analytical Methodologies for Ultra-Trace Level Detection in Complex Samples
Accurate exposure assessment requires sensitive analytical methods capable of detecting minute quantities of a substance in complex matrices like food, water, and biological tissues. While standard methods exist for the analysis of related compounds, a significant research gap exists in the development of methodologies specifically for the ultra-trace detection of this compound.
The increasing sophistication of analytical instrumentation, particularly hyphenated chromatography-mass spectrometry techniques (e.g., LC-MS/MS), offers the potential for much lower detection limits than previously possible. frontiersin.org However, the application of these advanced techniques to this compound has not been thoroughly explored. The development of such methods is essential for monitoring human exposure and for environmental surveillance.
Future research should prioritize:
The development and validation of highly sensitive and selective analytical methods, such as those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS), for quantifying this compound at parts-per-billion or parts-per-trillion levels.
The creation of robust sample preparation and extraction protocols tailored for recovering this compound from challenging matrices.
Application of these new methods to survey foodstuffs, environmental samples, and human biomonitoring samples to establish a clearer picture of background exposure levels.
Ecological Risk Assessment of this compound in Environmental Compartments
Given its industrial uses and potential for environmental release, understanding its behavior in environmental compartments (air, water, soil) is crucial. Research is needed to determine how this compound is transported and transformed in the environment and what risks it poses to ecosystems. wa.gov
Future research directions should include:
Studies on the persistence and degradation of this compound in soil and aquatic systems, including its susceptibility to biodegradation and photodegradation.
Determination of its potential for bioaccumulation in aquatic food chains.
Standardized ecotoxicity testing on representative organisms from different trophic levels (e.g., algae, invertebrates, fish) to establish acute and chronic toxicity thresholds.
Using the collected data to perform a comprehensive ecological risk assessment and derive predicted no-effect concentrations (PNECs) for environmental compartments.
Investigation of Potential Non-Carcinogenic Biological Effects and Interactions
While the primary toxicological focus for this compound has been its carcinogenicity, it likely possesses other biological activities that remain underexplored. For example, this compound and related methylenedioxyphenyl compounds have been shown to be competitive inhibitors of microsomal mixed-function oxidases (cytochrome P450 enzymes). nih.gov This inhibition could lead to significant interactions with other xenobiotics, including pharmaceuticals and other environmental contaminants, by altering their metabolism and clearance. Additionally, historical uses suggest potential effects as a stimulant or antispasmodic. haz-map.com
A thorough investigation into these non-carcinogenic endpoints is needed for a complete toxicological profile. Understanding these effects is important for assessing risks from co-exposures and for identifying potential hazards other than cancer.
Future academic investigations should explore:
The precise mechanisms and isoforms of cytochrome P450 enzymes inhibited by this compound and its metabolites.
The potential for this compound to act as an endocrine disruptor or immunotoxicant.
In vivo studies to evaluate other potential target organ toxicities beyond the liver, lung, and esophagus.
The toxicological consequences of interactions between this compound and other chemicals whose metabolism is dependent on P450 enzymes.
Q & A
Q. What are the key physicochemical properties of dihydrosafrole that influence its experimental handling and reactivity?
this compound (C₁₀H₁₂O₂; CAS 94-58-6) has a molecular weight of 164.204 g/mol, a boiling point of 522°C, and a logP value of 3.08, indicating moderate hydrophobicity . Its low water solubility (0.54 g/L) necessitates organic solvents for dissolution in assays. The compound’s stability in storage requires protection from light, moisture, and strong oxidizers due to potential reactivity . Researchers should prioritize secondary containment and temperature-controlled environments (≤25°C) to mitigate degradation .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Standard operating procedures (SOPs) mandate:
- Use of PPE (gloves, lab coats, safety goggles) and fume hoods during handling .
- Storage in labeled, airtight containers with secondary containment labeled "cancer hazard" .
- Immediate spill management using inert absorbents (e.g., vermiculite) and reporting to institutional safety officers . Training records must be updated annually, and deviations from SOPs require PI approval .
Q. How is this compound regulated under environmental and occupational safety frameworks?
this compound is classified as a CERCLA hazardous substance with a reportable quantity of 10 pounds . While no OSHA Permissible Exposure Limit exists, the EPA lists it under EPCRA 313 for toxic release reporting . Researchers must document waste disposal via RCRA code U090 and adhere to institutional bioassay protocols for carcinogen monitoring .
Advanced Research Questions
Q. What methodological considerations are required when designing carcinogenicity studies using this compound in animal models?
Key parameters include:
- Dosage : Chronic exposure studies in rats use 2,500–10,000 ppm in feed, inducing esophageal tumors in 20–75% of subjects over 11 months .
- Controls : Pair-fed cohorts to isolate dietary effects.
- Endpoint analysis : Histopathological examination of liver, spleen, and esophageal tissues, with biomarkers like γ-glutamyl transferase for hepatotoxicity .
- Ethical compliance : IACUC protocols for humane endpoints and tumor burden thresholds .
Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo studies of this compound?
Discrepancies often arise from metabolic activation differences. Methodological steps include:
- Metabolite profiling : Use hepatic S9 fractions or microsomal incubations to simulate in vivo metabolism .
- Dose extrapolation : Apply allometric scaling (e.g., body surface area) to align in vitro IC₅₀ values with in vivo doses .
- Statistical reconciliation : Meta-analysis of existing datasets (e.g., IARC, NTP) to identify confounding variables like solvent choice or exposure duration .
Q. What analytical techniques are optimal for quantifying this compound in complex matrices (e.g., plant extracts)?
- GC-MS : Employ DB-5MS columns with splitless injection (detection limit ~0.1 ppm), validated against NIST libraries .
- HPLC-DAD : C18 columns with acetonitrile/water gradients (λ = 280 nm); account for matrix effects via standard addition .
- Quality control : Spike recovery tests (85–115%) and inter-laboratory comparisons to address variability in natural extract analyses .
Q. How can structural analogs of this compound be synthesized to explore structure-activity relationships (SAR) in toxicology?
- Derivatization : Introduce substituents at the propyl or methylenedioxy groups via Friedel-Crafts alkylation or demethylation .
- Activity testing : Compare mutagenicity (Ames test) and CYP450 inhibition profiles across analogs .
- Computational modeling : DFT calculations to correlate electrophilicity (e.g., Fukui indices) with carcinogenic potential .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
